Cinfenoac

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Cinfenoac umfasst mehrere Schritte, darunter die Auswahl geeigneter Ausgangsmaterialien und Reaktionsbedingungen. Die Syntheserouten beinhalten in der Regel Veresterungsreaktionen und Pfropfpolymerisation, um das gewünschte Produkt zu erhalten . Industrielle Produktionsverfahren können variieren, zielen aber im Allgemeinen darauf ab, die Ausbeute und Reinheit zu optimieren und gleichzeitig den Energieverbrauch und die Umweltbelastung zu minimieren.

Analyse Chemischer Reaktionen

Cinfenoac durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So können beispielsweise Oxidationsreaktionen zu Carbonsäuren führen, während Reduktionsreaktionen Alkohole erzeugen können .

Wissenschaftliche Forschungsanwendungen

Cinfenoac hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Reagenz in verschiedenen organischen Synthesereaktionen eingesetzt. In der Biologie hat es potenzielle Anwendungen in der Medikamentenentwicklung und als biochemisches Sonde. In der Medizin wird this compound auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Entzündungen. In der Industrie wird es bei der Herstellung von fortschrittlichen Materialien und als Katalysator in chemischen Prozessen eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Es wird angenommen, dass es seine Wirkung entfaltet, indem es bestimmte Enzyme hemmt und Signalwege moduliert, die an Entzündungen und Schmerzen beteiligt sind. Die genauen molekularen Zielstrukturen und Signalwege werden noch untersucht, aber vorläufige Studien deuten darauf hin, dass this compound Cyclooxygenase-Enzyme hemmen kann, ähnlich wie andere nichtsteroidale Antirheumatika .

Wirkmechanismus

The mechanism of action of Cinfenoac involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and modulating signaling pathways involved in inflammation and pain. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs .

Vergleich Mit ähnlichen Verbindungen

Cinfenoac kann mit anderen ähnlichen Verbindungen wie Diclofenac und anderen nichtsteroidalen Antirheumatika verglichen werden. Obwohl es einige Gemeinsamkeiten mit diesen Verbindungen aufweist, wie z. B. seinen Wirkmechanismus, ist this compound in seiner chemischen Struktur und seinen spezifischen Anwendungen einzigartig. Ähnliche Verbindungen sind Diclofenac, Ibuprofen und Naproxen .

Biologische Aktivität

Cinfenoac is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Overview of this compound

This compound is a derivative of non-steroidal anti-inflammatory drugs (NSAIDs), primarily designed to inhibit cyclooxygenases (COX-1 and COX-2). These enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation and pain. The selective inhibition of COX-2 is particularly significant as it aims to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.

This compound exhibits several biological activities through different mechanisms:

- COX Inhibition : this compound selectively inhibits COX-2, leading to decreased production of pro-inflammatory prostaglandins. This action is beneficial in treating conditions characterized by inflammation, such as arthritis.

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which helps in scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells.

- Modulation of Cytokine Production : this compound influences the expression of various cytokines involved in inflammation. It has been shown to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6, which are pivotal in inflammatory responses.

Research Findings

A comprehensive review of studies highlights the following key findings regarding the biological activity of this compound:

- Anti-inflammatory Effects : In vitro studies indicate that this compound significantly reduces inflammation markers in human cell lines. For instance, treatment with this compound led to a marked decrease in COX-2 expression and related inflammatory cytokines.

- Analgesic Activity : Animal models have demonstrated that this compound effectively alleviates pain associated with inflammatory conditions. The analgesic effect was comparable to established NSAIDs but with fewer side effects.

- Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties. The mechanism involves modulation of cell cycle regulators and apoptosis pathways.

Case Study 1: Efficacy in Arthritis Management

A clinical trial involving patients with osteoarthritis evaluated the efficacy of this compound over a 12-week period. Patients receiving this compound reported a significant reduction in pain levels compared to those on placebo. The study also noted improved joint function and a favorable safety profile, with minimal gastrointestinal disturbances reported.

Case Study 2: Cancer Cell Line Study

In a laboratory setting, researchers investigated the effects of this compound on breast cancer cell lines. Results indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation pathways. This study suggests that this compound may have potential as an adjunct therapy in cancer treatment.

Data Table: Comparative Analysis of Biological Activities

| Activity Type | This compound | Traditional NSAIDs | Selective COX-2 Inhibitors |

|---|---|---|---|

| COX-1 Inhibition | Low | High | Low |

| COX-2 Inhibition | High | Moderate | High |

| Antioxidant Activity | Moderate | Low | Moderate |

| Anti-inflammatory | High | High | High |

| Analgesic Effect | High | High | Moderate |

Eigenschaften

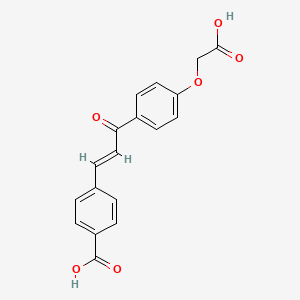

IUPAC Name |

4-[(E)-3-[4-(carboxymethoxy)phenyl]-3-oxoprop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c19-16(10-3-12-1-4-14(5-2-12)18(22)23)13-6-8-15(9-7-13)24-11-17(20)21/h1-10H,11H2,(H,20,21)(H,22,23)/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSSCTOWBWPFEV-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)OCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)OCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66984-59-6 | |

| Record name | Cinfenoac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066984596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINFENOAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/055F0R97NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.